molecular formula C21H23N5O3 B2816169 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 2034227-79-5

1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2816169
CAS No.: 2034227-79-5
M. Wt: 393.447
InChI Key: OAARLSYBUWUEAW-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrazine moiety, makes it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine core.

    Attachment of the Pyrazine Moiety: The pyrazine moiety is attached through an etherification reaction, where a pyrazine derivative reacts with the hydroxyl group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-7-methyl-3-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
  • 1-ethyl-7-methyl-3-(3-(quinolin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Uniqueness

1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the pyrazine moiety, in particular, distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-ethyl-7-methyl-3-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-25-13-17(19(27)16-7-6-14(2)24-20(16)25)21(28)26-10-4-5-15(12-26)29-18-11-22-8-9-23-18/h6-9,11,13,15H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAARLSYBUWUEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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